2,5-二氯苯肼

描述

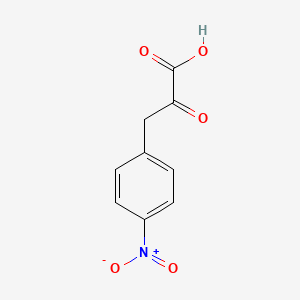

2,5-Dichlorobenzhydrazide is a chemical compound that is part of the hydrazone class, which are known for their diverse applications in various fields such as medicinal chemistry and materials science. The hydrazone compounds are typically synthesized through a condensation reaction involving a hydrazide and an aldehyde or ketone. These compounds exhibit interesting structural properties due to their ability to form hydrogen bonds and have potential applications in antibacterial and antifungal treatments.

Synthesis Analysis

The synthesis of hydrazone compounds related to 2,5-Dichlorobenzhydrazide involves the condensation of 4-dimethylaminobenzohydrazide with different chlorinated aldehydes in methanol. For instance, the synthesis of N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide is achieved by reacting 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde . Similarly, other related compounds are synthesized by reacting chlorinated benzohydrazides with substituted salicylaldehydes . These reactions are typically characterized by elemental analysis, IR, and NMR spectroscopy, and their structures are confirmed by single crystal X-ray diffraction.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by the presence of N-H...O hydrogen bonds that link hydrazone molecules together. For example, N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide crystallizes in the triclinic space group P-1, with two hydrazone molecules in the asymmetric unit linked by an N-H...O hydrogen bond . The crystal structures of these compounds provide valuable insights into their molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

Hydrazone compounds, including those related to 2,5-Dichlorobenzhydrazide, can participate in various chemical reactions due to their active hydrazone moiety. While the provided papers do not detail specific reactions beyond the synthesis, hydrazones are known to undergo reactions such as cyclization, oxidation, and as ligands in coordination chemistry. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The presence of chloro substituents and other functional groups can affect properties such as solubility, melting point, and biological activity. For instance, the antibacterial and antifungal activities of some hydrazone compounds have been evaluated, showing potential efficacy against various microorganisms . The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and space groups, which are crucial for understanding the material's properties .

科学研究应用

有机化学和合成

- 2,5-二氯苯肼被用于合成各种化合物。例如,它参与了吡唑、氧(硫)二唑和氧代二唑衍生物的形成(Hassan et al., 2005)。

- 它在新的携带噻唑骨架的肼类化合物的合成中发挥作用,展示出抗菌和抗氧化性能(Nastasă等,2015)。

- 研究表明它参与了具有抗氧化活性的新的2,5-二取代-1,3,4-噁二唑的合成(Shakir et al., 2014)。

环境健康

- 研究探讨了相关化合物的环境和健康影响。例如,对二氯苯代谢为2,5-二氯苯酚,已与青少年甲状腺功能障碍有关(Wei & Zhu, 2016)。

- 在美国大部分成年人的尿液中发现了2,5-二氯苯酚,这是对对二氯苯的代谢产物,表明人们普遍暴露于相关化合物(Hill et al., 1995)。

安全和危害

2,5-Dichlorobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes in contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

属性

IUPAC Name |

2,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECBCXNWGBDIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217839 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorobenzhydrazide | |

CAS RN |

67487-35-8 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)